molecular formula C12H12ClN3O2S B1518828 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1036494-30-0

3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B1518828
CAS No.: 1036494-30-0
M. Wt: 297.76 g/mol
InChI Key: DYTICOABWVRJLI-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Derivatives

The development of benzenesulfonamide derivatives traces its origins to the groundbreaking discoveries of the early twentieth century, when these compounds revolutionized the treatment of bacterial infections. Benzenesulfonamide was among the first synthetic antibacterial drugs discovered in the late 1930s, marking the beginning of the sulfa drug era and launching a revolution in the treatment of bacterial infections. This historical significance extends beyond mere therapeutic applications, as the discovery represented a fundamental shift in medicinal chemistry approaches and drug development methodologies.

The early development of sulfonamides began as early as 1908, when the antibacterial effect of Prontosil, a benzene sulfonamide derivative, was first successfully used to treat bacterial sepsis in humans. While today sulfonamides have largely lost their importance as antibacterial drugs due to the development of other drug classes, a new era began with the observation that representatives of this substance class are excellent inhibitors of the enzyme carbonic anhydrase. This transition from antibacterial agents to enzyme inhibitors demonstrates the remarkable adaptability and continued relevance of the benzenesulfonamide scaffold in modern pharmaceutical research.

The mechanism of action of these early sulfonamide compounds involved competitive inhibition of enzymatic reactions involving para-aminobenzoic acid, specifically targeting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. This fundamental understanding of sulfonamide biochemistry has informed subsequent research and development efforts, leading to the sophisticated derivatives observed in contemporary chemical research. The historical progression from simple sulfonamide structures to complex derivatives like 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide illustrates the evolution of medicinal chemistry and the continuous refinement of drug design principles.

Significance of this compound in Chemical Research

The compound this compound occupies a distinctive position within the contemporary landscape of chemical research due to its unique structural characteristics and potential applications. This particular derivative incorporates several key structural modifications that distinguish it from earlier benzenesulfonamide compounds, including the presence of both amino and chloro substituents on the benzene ring, coupled with a pyridin-2-ylmethyl group attached to the sulfonamide nitrogen. These modifications are not merely cosmetic alterations but represent strategic design choices that can significantly influence the compound's chemical properties, biological activity, and potential therapeutic applications.

The incorporation of the pyridin-2-ylmethyl moiety is particularly significant from a medicinal chemistry perspective, as pyridine-containing compounds often exhibit enhanced binding affinity to biological targets and improved pharmacological properties. The presence of the chloro substituent at the 4-position and the amino group at the 3-position creates a unique electronic environment that can influence both the compound's reactivity and its interactions with biological systems. Research has demonstrated that benzenesulfonamide derivatives with similar structural modifications can exhibit potent inhibitory activity against various enzyme targets, particularly carbonic anhydrases.

Contemporary research efforts have focused on exploring the potential of compounds like this compound in various therapeutic applications. Studies have shown that structurally related benzenesulfonamide derivatives can display selective inhibition against specific enzyme isoforms, with some compounds showing low nanomolar inhibitory activity. The strategic positioning of functional groups in this particular compound suggests potential for similar bioactivity profiles, making it an attractive target for further investigation in drug discovery programs.

Property Value
Chemical Abstracts Service Number 1036494-30-0
Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 grams per mole
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=S(C1=CC=C(Cl)C(N)=C1)(NCC2=NC=CC=C2)=O

Current Literature Review and Knowledge Gaps

The current literature surrounding this compound and related derivatives reveals both significant advances and notable knowledge gaps that require further investigation. Recent research has demonstrated that benzenesulfonamide derivatives with similar structural features can exhibit potent biological activities, particularly as carbonic anhydrase inhibitors. Studies have shown that compounds incorporating benzoylthioureido benzenesulfonamide motifs can display high selectivity towards specific carbonic anhydrase isoforms, with some derivatives showing inhibition constants in the nanomolar range.

Molecular docking studies and absorption, distribution, metabolism, and excretion prediction analyses have been performed on structurally related compounds to understand their interaction with enzyme active sites and predict their pharmacokinetic properties. These computational approaches have provided valuable insights into the structure-activity relationships of benzenesulfonamide derivatives, suggesting that specific structural modifications can enhance both potency and selectivity. However, comprehensive studies specifically focused on this compound remain limited in the published literature.

Research on related compounds has revealed promising applications in various therapeutic areas. For example, studies on benzenesulfonamide-1,2,3-triazole hybrids have demonstrated significant antiproliferation effects against cancer cell lines, with some derivatives showing potent inhibitory activity against ovarian cancer cells. Additionally, investigations into ureidobenzenesulfonamides have identified compounds with selective carbonic anhydrase inhibitory properties, particularly against isoforms associated with tumor growth. These findings suggest that this compound may possess similar biological activities, though direct experimental validation remains necessary.

Research Area Key Findings Knowledge Gaps
Carbonic Anhydrase Inhibition Related derivatives show nanomolar inhibition constants Specific activity data for this compound not reported
Anticancer Activity Benzenesulfonamide hybrids exhibit antiproliferation effects Direct evaluation of this specific compound's anticancer potential lacking
Structure-Activity Relationships Molecular docking reveals key interactions Comprehensive structure-activity studies for this particular derivative needed
Synthetic Methodologies Click chemistry approaches demonstrate efficiency Optimized synthesis protocols for this specific compound require development

The synthesis of related benzenesulfonamide derivatives has been achieved through various methodological approaches, including click chemistry reactions and copper-catalyzed azide-alkyne cycloadditions. However, specific synthetic protocols optimized for this compound have not been extensively documented in the literature. This represents a significant gap in the current knowledge base, as efficient synthetic routes are essential for both research applications and potential commercial development.

Properties

IUPAC Name

3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTICOABWVRJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methods

The synthesis of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide generally follows a modular, multi-step approach. The typical sequence involves functional group transformations on a benzene ring, followed by sulfonamide formation and pyridinylmethylation.

Synthetic Route Overview

Step Transformation Typical Reagents/Conditions Key Considerations
1 Nitration HNO₃/H₂SO₄, 0–5°C Control temperature to prevent over-nitration
2 Reduction (Nitro → Amino) Fe/HCl or Sn/HCl, reflux Complete reduction, avoid over-reduction
3 Chlorination Cl₂/AlCl₃ or SO₂Cl₂, 0–25°C Regioselectivity for para-chlorination
4 Sulfonamide Formation Sulfonyl chloride, base (TEA, DIEA), DCM or DMF, 20–50°C Efficient coupling, minimize side products
5 Pyridinylmethylation Pyridin-2-ylmethyl halide, base (K₂CO₃, Na₂CO₃), DMF, 20–100°C N-alkylation, control monoalkylation

Detailed Step Analysis

Step 1: Nitration of Chlorobenzene Derivative
  • The process begins with selective nitration of a 4-chlorobenzene derivative to introduce a nitro group at the meta position relative to the chlorine atom.
  • Typical conditions: A mixture of concentrated nitric and sulfuric acids at low temperature (0–5°C) to avoid polynitration.
Step 2: Reduction of Nitro Group
  • The nitro group is reduced to an amino group using iron filings and hydrochloric acid (or tin/HCl) under reflux.
  • The reaction is monitored to ensure complete reduction to the amine without further side reactions.
Step 3: Sulfonamide Formation
  • The amino-chloro benzene intermediate is reacted with a sulfonyl chloride (such as pyridin-2-ylmethylsulfonyl chloride) in the presence of a base (e.g., triethylamine, diisopropylethylamine, or N-methylmorpholine) in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • The reaction is typically performed at 20–50°C for 1–24 hours.
Step 4: Pyridinylmethylation
  • The resulting sulfonamide is subjected to N-alkylation with pyridin-2-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium carbonate, often in DMF.
  • The reaction temperature can range from 20°C to 100°C, depending on the reactivity of the halide and the desired rate of reaction.

Reaction Optimization and Industrial Considerations

Reaction Optimization

  • Catalysts: Use of phase-transfer catalysts or iodine salts (e.g., sodium iodide) can enhance the efficiency of the N-alkylation step.
  • Solvent Choice: DMF is frequently used for its ability to dissolve both organic and inorganic components, though DCM and THF are alternatives for sulfonamide formation.
  • Temperature Control: Maintaining optimal temperature is crucial for selectivity and yield at each step.

Industrial Scale-Up

  • Industrial processes emphasize yield, purity, cost, and environmental impact.
  • Steps are optimized for minimal waste, often employing continuous flow or automated systems for hazardous steps like nitration and chlorination.
  • Purification is typically achieved by recrystallization or chromatography, depending on the scale and requirements.

Data Table: Representative Preparation Protocol

Step Starting Material Reagent(s) Solvent Temp (°C) Time (h) Product (Yield %)
1 4-chlorobenzene HNO₃, H₂SO₄ 0–5 1–2 3-nitro-4-chlorobenzene (80–90)
2 3-nitro-4-chlorobenzene Fe, HCl H₂O reflux 2–4 3-amino-4-chlorobenzene (75–85)
3 3-amino-4-chlorobenzene Pyridin-2-ylmethylsulfonyl chloride, TEA DCM/DMF 20–50 1–24 This compound (65–80)

Note: Yields are illustrative and may vary with scale and optimization.

Research Findings and Comparative Analysis

  • The described synthetic pathway is modular and adaptable, allowing for substitution of starting materials or reagents to tailor the product.
  • Each step is well-established in aromatic chemistry, with conditions that can be tuned for scale-up.
  • Similar approaches are reported for other sulfonamide derivatives, confirming the general applicability of this method.

Summary Table: Key Parameters

Parameter Typical Range/Choice Notes
Base for sulfonamide TEA, DIEA, NMM Scavenges HCl, promotes coupling
Solvent for alkylation DMF High polarity, dissolves bases and salts
Temperature range 20–100°C Higher for alkylation, lower for coupling
Reaction time 1–24 h Monitored by TLC or HPLC
Purification Recrystallization, chromatography Depends on scale and purity target

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitroso or nitro derivatives, while substitution of the chloro group could yield hydroxyl or alkyl derivatives.

Scientific Research Applications

Antibacterial Properties

Sulfonamides are known for their antibacterial effects, primarily through inhibition of bacterial folic acid synthesis. 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide may exhibit similar mechanisms by targeting enzymes like dihydropteroate synthase, crucial for bacterial growth.

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can possess anticancer properties. For instance, compounds with structural similarities have been evaluated for their inhibitory effects on cancer cell lines such as MDA-MB-231. These studies demonstrated that certain derivatives could induce apoptosis significantly, suggesting that this compound may also have potential in cancer therapy .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study explored the antibacterial efficacy of various sulfonamides against common pathogens like Staphylococcus aureus and Klebsiella pneumoniae. Compounds exhibited significant inhibition at concentrations around 50 μg/mL, indicating potential therapeutic applications in treating infections .
  • Anticancer Activity :
    • Research on benzenesulfonamide derivatives revealed that modifications to the sulfonamide structure could enhance selectivity and potency against cancer cells. Compounds similar to this compound were shown to inhibit specific cancer-related enzymes effectively .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide would depend on its specific application. In the context of its potential use as an antibiotic, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The molecular targets and pathways involved would include enzymes such as dihydropteroate synthase, which is involved in folic acid synthesis.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical attributes of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (if reported) LogP (Predicted)
3-Amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide (Target) C₁₂H₁₁ClN₄O₂S ~298.7 Pyridin-2-ylmethyl Not reported ~2.1
3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide C₈H₁₁ClN₂O₃S 250.7 2-Hydroxyethyl Not reported ~0.8
3-Amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide C₁₈H₁₇ClN₄O₃S 404.9 Pyrazolyl ring Not reported ~3.5
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S 312.7 Pyridin-2-ylsulfamoyl + carboxylic acid Not reported ~1.9

Key Observations :

  • Lipophilicity : The pyridin-2-ylmethyl substituent in the target compound increases LogP (~2.1) compared to the hydrophilic 2-hydroxyethyl analogue (LogP ~0.8) . This suggests improved membrane permeability.
  • Acid-Base Properties : The carboxylic acid group in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces ionizability (pKa ~2-3), unlike the neutral sulfonamide group in the target compound.

Crystallographic and Stability Data

  • Crystallography : The Cambridge Structural Database (CSD) contains analogues like 4-nitro-N-(pyridin-4-yl)benzenesulfonamide , which form stable crystals via hydrogen bonding (N-H···O/N). The target compound likely adopts similar packing.
  • Thermal Stability : Melting points for analogues range from 175–178°C () to higher values for crystalline derivatives , suggesting the target compound is stable under standard conditions.

Biological Activity

3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative, possesses significant biological activity, particularly in antimicrobial applications. This compound's structure features an amino group, a chloro group, and a pyridinylmethyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₂ClN₃O₂S
  • CAS Number : 1036494-30-0

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Bacterial Strain Activity Level
Escherichia coli Moderate
Staphylococcus aureus Moderate
Pseudomonas aeruginosa Low
Candida albicans Moderate

In particular, the compound exhibited stronger activity against E. coli and S. aureus compared to P. aeruginosa and C. albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

The mechanism of action for sulfonamides typically involves the inhibition of bacterial folic acid synthesis. This compound is believed to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By disrupting this pathway, the compound effectively hinders bacterial growth and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications in the chemical structure significantly impacted the biological activity. The introduction of hydrophobic groups enhanced antimicrobial potency against E. coli and S. aureus, while compounds lacking these modifications showed diminished activity .

Pharmacokinetic Properties

Pharmacokinetic assessments using computational models indicated that this compound has favorable absorption characteristics and adheres to Lipinski's rule of five, suggesting good bioavailability . These findings support its potential as an orally administered therapeutic agent.

Comparison with Related Compounds

Compound Name Activity Level Against E. coli Mechanism of Action
Sulfamethoxazole HighFolate synthesis inhibition
Sulfadiazine ModerateFolate synthesis inhibition
This compound ModerateFolate synthesis inhibition

This compound is unique due to its pyridinylmethyl group, which may enhance selectivity and potency compared to traditional sulfonamides like sulfamethoxazole and sulfadiazine .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide in laboratory settings?

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinylmethyl group at ~δ 4.2 ppm for CH₂) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 342.05) .
  • Elemental analysis : Ensures stoichiometric C, H, N, S, and Cl ratios within ±0.3% theoretical values .
  • HPLC-DAD : Detects impurities (<0.5%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed for this compound derivatives across different assay systems?

Methodological Answer: Contradictions often arise from assay variability or target promiscuity. Address this by:

  • Standardizing assay conditions : Fix pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to reduce false positives .
  • Target validation : Use CRISPR/Cas9-knockout models to confirm on-target effects .
  • Dose-response studies : Calculate EC₅₀/IC₅₀ values across 3+ independent replicates to assess reproducibility .

Q. What computational modeling approaches are recommended to predict the binding interactions of this compound with potential biological targets?

Methodological Answer: Combine:

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization .
  • Quantum mechanical calculations (DFT) : Analyze electron density maps to identify reactive sites (e.g., sulfonamide oxygen nucleophilicity) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
Computational ToolApplicationReference
AutoDock VinaBinding affinity prediction
GROMACSStability of ligand-protein

Q. How can researchers design derivatives of this compound to enhance selectivity for specific enzyme targets?

Methodological Answer: Rational design strategies include:

  • Bioisosteric replacement : Substitute the pyridinylmethyl group with imidazo[1,2-a]pyridine to improve π-π stacking .
  • Steric hindrance modulation : Introduce methyl/trifluoromethyl groups at the 4-position of the benzene ring to block off-target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align functional groups with known active site residues .

Data Contradiction Analysis

Q. What strategies mitigate inconsistencies in spectroscopic data during structural elucidation of sulfonamide derivatives?

Methodological Answer:

  • Cross-validate techniques : Compare NMR chemical shifts with DFT-predicted values (e.g., Gaussian 16) .
  • Control solvent effects : Use deuterated DMSO for NMR to avoid peak splitting .
  • Collaborative analysis : Share raw data (e.g., Bruker .fid files) for independent verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
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3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

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